2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Organic Synthesis Process Chemistry Purification

This specific arylsulfonyl chloride (CAS 35509-60-5) is the only way to introduce the 2,3-dichloro-4-methoxyphenyl group for sulfonamide libraries. Positional isomers are not chemically equivalent due to distinct electronic and steric effects. Its higher melting point (93-95°C vs. 76-78°C for the 2,5-isomer) facilitates purification and handling. Choose this building block for developing new antibacterial leads.

Molecular Formula C7H5Cl3O3S
Molecular Weight 275.5 g/mol
CAS No. 35509-60-5
Cat. No. B1369298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride
CAS35509-60-5
Molecular FormulaC7H5Cl3O3S
Molecular Weight275.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl
InChIInChI=1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3
InChIKeyAJHJBAMQCLTOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (CAS 35509-60-5): Core Properties and Class Information for Procurement


2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (CAS: 35509-60-5) is an arylsulfonyl chloride with the molecular formula C7H5Cl3O3S and a molecular weight of 275.5 g/mol . It is characterized by a benzene ring substituted with two chlorine atoms, a methoxy group, and a sulfonyl chloride functional group . This compound is primarily used as a versatile sulfonylating agent in organic and medicinal chemistry . Typical commercial specifications list a minimum purity of 95% .

Why 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride Cannot Be Simply Substituted with Other Sulfonyl Chlorides


Substituting 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride with a different arylsulfonyl chloride, even a close positional isomer, is not chemically equivalent. The specific substitution pattern on the aromatic ring—the 2,3-dichloro and 4-methoxy arrangement—dictates a unique combination of electronic and steric properties [1]. These factors directly influence the compound's reactivity profile, particularly in nucleophilic substitution reactions at the sulfonyl center [1]. For instance, the electron-withdrawing chloro groups and the electron-donating methoxy group create a distinct electrophilicity that differs from other regioisomers, such as the 2,5-dichloro analog [1]. This leads to variations in reaction rates and yields when used as a sulfonylating agent, making it non-interchangeable with other sulfonyl chlorides in the synthesis of specific sulfonamides, sulfonates, and other downstream products [2].

Quantitative Differentiation Guide for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (CAS 35509-60-5) vs. Analogs


Physical Property Differentiation: Melting Point of 2,3-Dichloro-4-methoxybenzenesulfonyl chloride vs. Its 2,5-Regioisomer

A key physical property differentiating 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride from its closest regioisomer, 2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride, is its melting point. The 2,3-isomer has a reported melting point of 93-95 °C, while the 2,5-isomer melts at a significantly lower range of 76-78 °C . This 17-19 °C difference is a direct consequence of the specific molecular packing dictated by the 2,3-substitution pattern .

Organic Synthesis Process Chemistry Purification

Commercial Availability and Purity: Baseline Specification for Procurement of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

The standard commercial specification for 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is a minimum purity of 95% . This is a typical and generally acceptable purity grade for this class of building block in research and development settings. While higher purity specifications may be available from specialized suppliers, 95% represents the baseline against which procurement decisions can be made .

Procurement Quality Control Chemical Synthesis

Synthetic Utility: 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride as a Precursor to Specific Sulfonamides

The primary utility of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is as an intermediate in the synthesis of sulfonamides, a class of compounds with well-established biological activity [1]. The specific 2,3-dichloro-4-methoxy substitution pattern is transferred directly to the final sulfonamide, creating a unique chemical space. For example, the corresponding sulfonamide, 2,3-dichloro-4-methoxybenzenesulfonamide (CAS 35517-54-5), is a distinct compound . This contrasts with using a different sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, which would yield a sulfonamide with a different biological and physicochemical profile .

Medicinal Chemistry Sulfonamide Synthesis Library Synthesis

Potential Biological Activity: Reported Antibacterial Activity of Compounds Derived from 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

While direct, peer-reviewed primary literature on 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is limited, derivative compounds incorporating this sulfonyl moiety have been reported to exhibit antibacterial activity . Minimum Inhibitory Concentration (MIC) values for these derivatives have been cited in the range of 4 to 8 µg/mL against unspecified bacterial strains . This suggests that the 2,3-dichloro-4-methoxyphenyl group can confer biological activity, a property that may not be replicated by analogs with different substitution patterns, although a direct comparator is not available in the cited source.

Antibacterial Drug Discovery Biological Activity

Key Application Scenarios for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (CAS 35509-60-5)


Synthesis of Diverse Sulfonamide Libraries for Drug Discovery

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is most valuable for medicinal chemists constructing sulfonamide-based libraries for drug discovery. As established, its primary utility lies in transferring the unique 2,3-dichloro-4-methoxyphenyl group to an amine, yielding sulfonamides with distinct properties . This specific scaffold cannot be accessed with other sulfonyl chlorides, making this compound essential for exploring this precise region of chemical space.

Process Development Where Higher Melting Point is Advantageous

In process chemistry and scale-up, the physical properties of an intermediate are critical. The melting point of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride (93-95 °C) is significantly higher than its 2,5-regioisomer (76-78 °C) . This higher melting point can facilitate easier purification by recrystallization and may lead to improved handling and storage characteristics as a solid, making it a preferable choice over the lower-melting isomer in certain process scenarios.

Exploration of Antibacterial Chemical Space

For researchers focused on developing new antibacterial agents, 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is a viable starting material. Preliminary data, though limited, indicate that derivatives of this compound have shown antibacterial activity with MIC values in the 4-8 µg/mL range . This provides a rationale for including this building block in screening libraries aimed at discovering new anti-infective leads.

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